3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
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Overview
Description
3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C10H8F4O3 and a molecular weight of 252.16 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,2,3,3-tetrafluoropropoxy group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of peroxy acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: As a probe to study the interactions of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid involves its interaction with molecular targets through its fluorinated propoxy group. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid: Similar structure with a different substitution pattern on the benzoic acid ring.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a tetrafluoropropoxy group.
Uniqueness
3-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-2-6(4-7)8(15)16/h1-4,9H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHPUSYYAQOIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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